molecular formula C36H18 B085577 Dibenzo[lm,yz]pyranthrene CAS No. 191-06-0

Dibenzo[lm,yz]pyranthrene

Cat. No. B085577
CAS RN: 191-06-0
M. Wt: 450.5 g/mol
InChI Key: HEVFVANTCWMUMV-UHFFFAOYSA-N
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Description

Dibenzo[lm,yz]pyranthrene is a chemical compound with the molecular formula C36H18 . It is a type of polycyclic aromatic hydrocarbon (PAH) and is often studied for its various properties and potential applications .


Synthesis Analysis

The synthesis of Dibenzo[lm,yz]pyranthrene and similar compounds often involves complex chemical reactions. For instance, one study discusses the synthesis, structural analysis, and properties of highly twisted alkenes . Another study presents a new approach to the synthesis of dibenzo[a,l] pyrenes .


Molecular Structure Analysis

The molecular structure of Dibenzo[lm,yz]pyranthrene is complex, with a large number of carbon and hydrogen atoms. The structure and properties of this compound have been studied using techniques such as X-ray crystallography and DFT calculations .


Chemical Reactions Analysis

Dibenzo[lm,yz]pyranthrene can undergo various chemical reactions. For example, a study discusses the synthesis of circumpyrene by alkyne benzannulation of brominated dibenzo .


Physical And Chemical Properties Analysis

Dibenzo[lm,yz]pyranthrene has specific physical and chemical properties. It has a molecular weight of 450.54 and a molecular formula of C36H18 .

Scientific Research Applications

  • Synthesis and Characterization :

    • Synthesis of related compounds like Dibenzo[def,i]Naphtho[vwx-1,8,7]Pyranthrene has been achieved through condensation reactions, providing insights into the molecular structure and properties of similar aromatic hydrocarbons (Fujisawa, Ohshima, Uchida, & Oonishi, 1996).
  • Carcinogenic Properties :

  • Environmental Analysis :

    • Techniques for determining Dibenzo[a,l]pyrene and its isomers in water samples have been developed, indicating the compound's environmental relevance and the necessity for monitoring its presence (Yu & Campiglia, 2005).
  • DNA Adduct Formation :

  • Antiproliferative and Cytostatic Activity :

Safety And Hazards

Like many chemical compounds, Dibenzo[lm,yz]pyranthrene has certain safety and hazard considerations. Detailed safety data sheets are available for this compound .

Future Directions

Research on Dibenzo[lm,yz]pyranthrene and similar compounds is ongoing. Future directions may include further exploration of their biological activities and functions, as well as considerations related to their synthesis, production, and applications .

properties

IUPAC Name

decacyclo[17.13.1.14,32.15,9.120,24.02,17.03,14.029,33.013,36.028,35]hexatriaconta-1(32),2(17),3(14),4(34),5,7,9(36),10,12,15,18,20,22,24(35),25,27,29(33),30-octadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H18/c1-5-19-7-3-11-25-29-17-22-14-16-28-24-10-2-6-20-8-4-12-26(32(20)24)30-18-21-13-15-27(23(9-1)31(19)25)35(29)33(21)34(22)36(28)30/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVFVANTCWMUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C(=CC6=C7C5=C(C=C4)C=C8C7=C(C=C6)C9=CC=CC1=C9C8=CC=C1)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzo[lm,yz]pyranthrene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Seifert, D Schmidt, F Würthner - Organic Chemistry Frontiers, 2016 - pubs.rsc.org
Herein we report a synthetic method to annulate naphthalimide moieties at different positions of a pyrene core by a cascade reaction involving palladium-mediated Suzuki–Miyaura …
Number of citations: 23 pubs.rsc.org
S Seifert - 2018 - opus.bibliothek.uni-wuerzburg.de
The thesis describes the development of new synthetic strategies towards planar nanometer-sized and electron-deficient polycyclic aromatic dicarboximides, which are rather …
Number of citations: 2 opus.bibliothek.uni-wuerzburg.de
K Shoyama, M Mahl, S Seifert… - The Journal of Organic …, 2018 - ACS Publications
Here we report a general method for the synthesis of polycyclic aromatic dicarboximides (PADIs) by palladium-catalyzed annulation of naphthalene dicarboximide to different types of …
Number of citations: 30 pubs.acs.org

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